molecular formula C18H17ClN4O2S B2984592 N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide CAS No. 1327316-80-2

N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide

Cat. No.: B2984592
CAS No.: 1327316-80-2
M. Wt: 388.87
InChI Key: XUQGCLBFUNGWNR-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining a 3-chloro-4-methylphenyl acetamide core with a 1,2,4-oxadiazole-substituted azetidine ring and a thiophene moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the azetidine (4-membered saturated ring) contributes to conformational rigidity. The synthesis likely involves coupling chloroacetyl chloride with an azetidine-oxadiazole-thiophene intermediate under basic conditions (e.g., triethylamine), as seen in analogous procedures .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-11-4-5-13(7-14(11)19)20-16(24)10-23-8-12(9-23)18-21-17(22-25-18)15-3-2-6-26-15/h2-7,12H,8-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQGCLBFUNGWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide is a synthetic compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

N 3 chloro 4 methylphenyl 2 3 3 thiophen 2 yl 1 2 4 oxadiazol 5 yl azetidin 1 yl acetamide\text{N 3 chloro 4 methylphenyl 2 3 3 thiophen 2 yl 1 2 4 oxadiazol 5 yl azetidin 1 yl acetamide}

Biological Activity Overview

Recent studies have highlighted the biological activity of oxadiazole derivatives, particularly their anticancer properties. The incorporation of thiophene and azetidine rings enhances their interaction with biological targets.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Molecular docking studies suggest strong interactions with key proteins involved in cancer progression.
    • It has been shown to increase p53 expression and activate caspase pathways in cancer cells, leading to programmed cell death .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance, certain derivatives showed IC50 values in the micromolar range .
    • A comparative analysis revealed that compounds with similar structures had enhanced activity against leukemia cell lines compared to standard treatments like doxorubicin .

Selectivity and Toxicity

The selectivity index (SI), defined as the ratio of cytotoxicity in normal cells to that in cancer cells, indicates the potential for therapeutic use without significant toxicity to normal tissues. Compounds derived from this scaffold have shown favorable SI values, suggesting a promising therapeutic window .

Data Tables

Compound Cell Line IC50 (µM) Mechanism of Action
N-(3-chloro-4-methylphenyl)-...MCF-70.65Apoptosis induction
N-(3-chloro-4-methylphenyl)-...MEL-82.41Caspase activation
Derivative ACEM-CM<10Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs are compared in Table 1 below:

Compound Name Core Structure Heterocyclic Components Aryl Substituents Key Functional Groups Reference
Target Compound Acetamide 1,2,4-oxadiazole, azetidine, thiophene 3-chloro-4-methylphenyl Chloro, methyl, thiophene-S
ZINC35476132 (Z9) Acetamide 1,2,4-oxadiazole, phenoxy linker 4-methoxyphenyl, cyclopentyl Methoxy, ether
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide Thiazole 3,4-dichlorophenyl Dichloro, thiazole-S
2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Acetamide Tetrazole, thiadiazole 3-chloro-4-methylphenyl Tetrazole-N, thiadiazole-S

Key Observations :

  • Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-azetidine-thiophene system is distinct from Z9’s phenoxy-linked oxadiazole and the thiazole/tetrazole-thiadiazole systems in other analogs. The thiophene’s electron-rich sulfur may enhance π-π stacking or metal coordination compared to purely nitrogenous heterocycles .
  • Substituent Effects : The 3-chloro-4-methylphenyl group in the target and provides steric bulk and lipophilicity, contrasting with Z9’s polar methoxy group and ’s dichlorophenyl motif.
Physical and Electronic Properties
  • Melting Points : The target compound’s melting point is unreported, but analogs like ’s 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide melt at 459–461 K due to strong N–H⋯N hydrogen bonding. The azetidine’s rigidity in the target may elevate its melting point relative to flexible analogs like Z9 .
  • Solubility : The thiophene and oxadiazole groups may reduce aqueous solubility compared to methoxy-substituted Z9 but improve lipid membrane permeability .

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